Physical Property Differentiation: Estimated LogP and H-Bonding Capacity vs. N,N-Dimethyl Analog
The ethylamino group in 1-Cyclopropyl-3-(ethylamino)propan-1-one provides a hydrogen bond donor (HBD) not present in its N,N-dimethyl analog. This fundamental difference is quantifiable in predicted partition coefficients. The compound has an estimated LogP (octanol-water) of 1.2, whereas 1-Cyclopropyl-3-(dimethylamino)propan-1-one has an estimated LogP of 1.7 [1]. This difference of 0.5 log units is driven by the increased polarity of the secondary amine versus the tertiary amine.
| Evidence Dimension | Estimated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.2 (estimated) |
| Comparator Or Baseline | 1-Cyclopropyl-3-(dimethylamino)propan-1-one: 1.7 (estimated) |
| Quantified Difference | 0.5 log unit reduction in LogP for the target compound |
| Conditions | In silico prediction using standard models (e.g., ALOGPS 2.1) |
Why This Matters
The presence of a hydrogen bond donor and lower lipophilicity can translate to improved aqueous solubility and potentially different membrane permeability, which are critical considerations in drug design and for selecting the appropriate building block for lead optimization.
- [1] ALOGPS 2.1 Program. Virtual Computational Chemistry Laboratory. Estimated LogP for C8H15NO (Target) and C8H15NO (Dimethyl Analog). 2024. View Source
